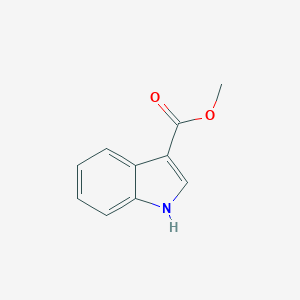

Methyl indole-3-carboxylate

説明

This compound has been reported in Balansia epichloe, Zymoseptoria tritici, and other organisms with data available.

Structure

3D Structure

特性

IUPAC Name |

methyl 1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-10(12)8-6-11-9-5-3-2-4-7(8)9/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXAUTQFAWKKNLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343334 | |

| Record name | Methyl indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942-24-5 | |

| Record name | Methyl indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1H-indole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl Indole-3-Carboxylate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of methyl indole-3-carboxylate, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, synthesis protocols, and significant applications in biomedical research.

Core Compound Data

This compound is a derivative of indole, an aromatic heterocyclic organic compound. It serves as a fundamental building block in the synthesis of a wide array of biologically active molecules.

| Identifier | Value | Source |

| CAS Number | 942-24-5 | [1] |

| Molecular Formula | C₁₀H₉NO₂ | [1] |

| Molecular Weight | 175.18 g/mol | [1] |

| IUPAC Name | methyl 1H-indole-3-carboxylate | [1] |

| Synonyms | 3-Carbomethoxyindole, 3-Methoxycarbonylindole, Methyl indolyl-3-carboxylate |

Experimental Protocols

The synthesis and application of this compound are central to various research endeavors. Below are detailed methodologies for its preparation and a key reaction.

Synthesis via Fischer Esterification of Indole-3-Carboxylic Acid

This method involves the acid-catalyzed esterification of indole-3-carboxylic acid with methanol.

Materials:

-

Indole-3-carboxylic acid

-

Methanol (reagent grade)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve indole-3-carboxylic acid in an excess of methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

-

After cooling to room temperature, remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

References

The Multifaceted Biological Activities of Methyl Indole-3-carboxylate and its Derivatives: A Technical Guide for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide array of biological activities. Methyl indole-3-carboxylate, a simple ester derivative of the naturally occurring indole-3-carboxylic acid, serves as a crucial starting material and a key pharmacophore in the development of novel therapeutic agents. Its derivatives have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways critical for cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Data

The anticancer efficacy of various this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against different cancer cell lines. The following table summarizes the reported IC50 values for selected derivatives.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| (Z)-methyl 3-((3-(3-morpholinopropyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate | - | Not Specified | [1] |

| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | 13.2 | [2] |

| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 (Breast) | 8.2 | [2] |

| Monoindole Derivative 4 (4-chloro substituted) | HepG2 (Liver) | 69.68 | [3] |

| Monoindole Derivative 4 (4-chloro substituted) | A549 (Lung) | 71.68 | [3] |

| Monoindole Derivative 4 (4-chloro substituted) | MOLT-3 (Leukemia) | 46.23 | [3] |

Signaling Pathways in Anticancer Activity

Several indole derivatives, including those related to indole-3-carbinol and its metabolites, have been shown to modulate the PI3K/Akt/mTOR/NF-κB signaling pathway .[4][5][6] This pathway is a central regulator of cell growth, proliferation, survival, and angiogenesis, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway by indole derivatives can lead to apoptosis and a reduction in tumor growth.[4][5][6]

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

-

96-well microplate

-

Human cancer cell line (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent

-

Test compounds (this compound derivatives)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubation: Incubate the plate for 24-72 hours at 37°C with 5% CO2.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

-

Antimicrobial Activity

This compound derivatives have demonstrated significant activity against a broad spectrum of pathogenic bacteria and fungi. Their mechanism of action can involve the disruption of microbial membranes and other essential cellular processes.

Quantitative Antimicrobial Data

The antimicrobial potency is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| (Z)-methyl 3-((3-(3-methylbutanoyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate (Compound 8) | Enterobacter cloacae | 0.004-0.03 | [1] |

| (Z)-methyl 3-((3-(3-methylbutanoyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate (Compound 8) | Escherichia coli | 0.004-0.03 | [1] |

| (Z)-methyl 3-((3-(3-methylbutanoyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate (Compound 8) | Micrococcus flavus | 0.004-0.03 | [1] |

| 5-Bromo-indole-3-carboxamide-PA3-6-3 (Compound 13b) | Staphylococcus aureus | ≤ 0.28 µM | [7] |

| 5-Bromo-indole-3-carboxamide-PA3-6-3 (Compound 13b) | Acinetobacter baumannii | ≤ 0.28 µM | [7] |

| 5-Bromo-indole-3-carboxamide-PA3-6-3 (Compound 13b) | Cryptococcus neoformans | ≤ 0.28 µM | [7] |

| Indole-thiadiazole derivative (2c) | Bacillus subtilis | 3.125 | [8] |

| Indole-triazole derivative (3c) | Bacillus subtilis | 3.125 | [8] |

Mechanism of Antimicrobial Action

For some indole-3-carboxamide derivatives, a proposed mechanism of action is the perturbation of the bacterial membrane .[7] This disruption can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds

-

Positive control antibiotic/antifungal

-

Sterile saline or PBS

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Culture the microbial strain overnight. Suspend a few colonies in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL or 100 µL.

-

Inoculation: Add an equal volume of the prepared inoculum to each well containing the diluted compound. This will bring the final volume to 100 µL or 200 µL and the final inoculum concentration to the desired level.

-

Controls: Include a growth control (inoculum in broth without any compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 35-37°C for most bacteria) for 16-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear). This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.

Anti-inflammatory Activity

Derivatives of this compound have also shown promise as anti-inflammatory agents, primarily through the inhibition of key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and 5-lipoxygenase (5-LOX).

Quantitative Anti-inflammatory Data

The anti-inflammatory activity is often assessed by the IC50 value for the inhibition of COX-1, COX-2, and 5-LOX enzymes.

| Compound/Derivative | Enzyme Target | IC50 (µM) | Reference |

| Oxindole derivative 4h | COX-2 | 0.0533 | [9] |

| Oxindole derivative 4h | 5-LOX | 0.4195 | [9] |

| Indolizine derivative 5a | COX-2 | 5.84 | [10] |

| Indole derivative 5 | COX | 0.1 | [8] |

| Indole derivative 5 | 5-LOX | 0.56 | [8] |

| Indole derivative 2a | 5-LOX | 0.0097 | [8] |

| Indole derivative 2b | 5-LOX | 0.0086 | [8] |

| Indole derivative 4 (S-isomer) | 5-LOX | 0.002 | [8] |

| Benzo[g]indol-3-carboxylate 7a | mPGES-1 | 0.6 (cell-free), 2 (intact cells) | [11] |

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of certain indole derivatives are mediated through the modulation of signaling pathways such as the NF-κB pathway and the Aryl Hydrocarbon Receptor (AhR) pathway .[12][13] Indole-3-carbinol has been shown to attenuate the production of pro-inflammatory mediators by regulating the TRIF-dependent signaling pathway. Indole-3-carboxaldehyde can inhibit the NLRP3 inflammasome and reduce ROS production via the AhR-NF-κB pathway.[12][13]

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

-

COX-1 and COX-2 enzyme preparations (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., Tris-HCl)

-

Heme cofactor

-

Test compounds

-

Non-selective COX inhibitor (e.g., indomethacin) and selective COX-2 inhibitor (e.g., celecoxib) as positive controls

-

EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

-

96-well plates

-

Microplate reader

Procedure:

-

Enzyme and Compound Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer. Prepare serial dilutions of the test compounds and positive controls.

-

Reaction Incubation: In a 96-well plate, add the reaction buffer, heme, and the enzyme (either COX-1 or COX-2). Add the test compound or control to the respective wells. Pre-incubate for a short period (e.g., 10-15 minutes) at the optimal temperature (e.g., 37°C).

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

-

Reaction Termination: After a specific incubation time (e.g., 10-20 minutes), stop the reaction by adding a stopping agent (e.g., a strong acid like HCl).

-

PGE2 Quantification: The amount of PGE2 produced is quantified using a competitive EIA kit according to the manufacturer's instructions. The intensity of the color developed is inversely proportional to the amount of PGE2 in the well.

-

Data Analysis: The percentage of COX inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that produced in the control (enzyme and substrate without inhibitor).

-

% Inhibition = [1 - (PGE2 in test well / PGE2 in control well)] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

-

Conclusion

This compound and its derivatives represent a versatile and highly promising class of compounds for the development of new therapeutics. Their diverse biological activities, spanning anticancer, antimicrobial, and anti-inflammatory effects, are underpinned by their ability to modulate a variety of critical cellular signaling pathways. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of this important chemical scaffold. Further exploration of structure-activity relationships and optimization of lead compounds will undoubtedly pave the way for the discovery of novel and effective drugs for a range of human diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]

- 3. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. springermedizin.de [springermedizin.de]

- 5. magistralbr.caldic.com [magistralbr.caldic.com]

- 6. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iris.unina.it [iris.unina.it]

- 11. Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation [mdpi.com]

- 13. researchgate.net [researchgate.net]

Methyl Indole-3-Carboxylate: An In-Depth Technical Guide on its Role as a Metabolite in Organisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl indole-3-carboxylate is an aromatic heterocyclic compound, the methyl ester of indole-3-carboxylic acid, that has been identified as a metabolite in a diverse range of organisms, including fungi, bacteria, marine invertebrates, and plants.[1][2][3][4] Functionally related to indole-3-carboxylic acid, this natural product has garnered significant interest due to its varied biological activities and its potential as a precursor in the synthesis of pharmaceuticals and agrochemicals.[5][6] This technical guide provides a comprehensive overview of this compound as a metabolite, focusing on its biosynthesis, quantitative distribution, physiological roles, and the experimental methodologies used for its study.

Biosynthesis of this compound

The biosynthesis of this compound originates from the amino acid tryptophan. While the precise pathways can vary between organisms, a general scheme involves the conversion of tryptophan to indole-3-carboxylic acid (ICOOH), which is then methylated to form this compound (ICOOMe).

In the model plant Arabidopsis thaliana, the biosynthesis of ICOOH and its derivatives, including ICOOMe, is part of the plant's defense mechanism.[1][7] The pathway begins with tryptophan and proceeds through intermediates such as indole-3-acetaldoxime and indole-3-acetonitrile.[1] The final methylation step, the conversion of ICOOH to ICOOMe, is catalyzed by a carboxyl methyltransferase. A similar enzyme, indole-3-acetic acid (IAA) carboxyl methyltransferase, has been identified in Arabidopsis and is responsible for converting the plant hormone auxin (IAA) to its methyl ester.[8][9] It is plausible that a related methyltransferase is responsible for the methylation of ICOOH.

dot

Quantitative Data on this compound

Quantitative data on the endogenous levels of this compound are limited. However, studies in Arabidopsis thaliana have provided some insights into its concentration, particularly in response to stress.

| Organism/Tissue | Condition | Concentration/Level | Reference |

| Arabidopsis thaliana (rosette leaves) | Nontreated | Low constitutive level | [1] |

| Arabidopsis thaliana (rosette leaves) | AgNO₃ treated (24h) | Significant relative increase | [1] |

| Nocardia sp. | - | MIC: 33.3 μg/mL | [3] |

Note: The study in Arabidopsis reported a high relative change compared to constitutive levels but did not provide absolute concentrations in the final publication.

Physiological Roles and Biological Activities

The precise physiological roles of this compound are still under investigation and appear to be diverse.

-

Defense Metabolite in Plants: In Arabidopsis, this compound is part of a suite of indolic compounds that accumulate in response to stress, suggesting a role in plant defense.[1]

-

Antimicrobial Activity: It has demonstrated weak activity against the Gram-positive bacterium Nocardia sp. with a minimum inhibitory concentration (MIC) of 33.3 μg/mL.[3]

-

Cytotoxic Attributes: Methyl 1H-indole-3-carboxylate isolated from the marine sponge Spongosorites sp. has shown cytotoxic properties against several human cancer cell lines.[2]

-

Precursor for Bioactive Molecules: this compound serves as a key intermediate in the synthesis of a variety of pharmacologically active compounds, including inhibitors of protein kinases, nitric oxide synthase, and RNA polymerase II.[5][6][10]

-

Potential Role in Signaling: While direct signaling pathways involving this compound have not been fully elucidated, related indole compounds are known to participate in signaling cascades. For instance, various methylated indoles can act as agonists or antagonists of the human aryl hydrocarbon receptor (AhR). Although this compound was not tested in that particular study, it highlights a potential avenue for its biological activity. Furthermore, derivatives of its precursor, indole-3-carboxylic acid, have been investigated as antagonists of the auxin receptor TIR1.

Experimental Protocols

The detection and quantification of this compound in biological samples typically involve chromatographic methods coupled with mass spectrometry.

Sample Preparation and Extraction

A general workflow for the extraction of indole compounds from biological matrices is as follows:

dot

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying low-abundance metabolites like this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Triple quadrupole mass spectrometer.

Chromatographic Conditions (Example):

-

Column: A reverse-phase C18 column is commonly used for the separation of indole compounds.

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).

-

Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.4 mL/min for UHPLC).

-

Injection Volume: 1-10 µL.

Mass Spectrometry Parameters (Example):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for this compound and an internal standard. For this compound (C₁₀H₉NO₂; molecular weight: 175.18 g/mol ), a potential precursor ion would be the protonated molecule [M+H]⁺ at m/z 176. The product ions would need to be determined by fragmentation analysis.

-

Internal Standard: A stable isotope-labeled version of this compound (e.g., ¹³C₆-methyl indole-3-carboxylate) is ideal for accurate quantification.

Signaling Pathways

Currently, there is no definitive evidence for a direct signaling pathway initiated by this compound. However, based on the activities of structurally similar molecules, several potential pathways warrant investigation.

dot

Conclusion

This compound is a naturally occurring metabolite with a growing body of research highlighting its presence across different biological kingdoms and its potential physiological significance. While its role as a precursor in synthetic chemistry is well-established, its endogenous functions are still being uncovered. Future research should focus on obtaining more comprehensive quantitative data from a wider range of organisms, elucidating the specific enzymatic machinery responsible for its biosynthesis, and definitively identifying its direct molecular targets and signaling pathways. Such knowledge will be invaluable for researchers in natural product chemistry, chemical biology, and drug development.

References

- 1. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C10H9NO2 | CID 589098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Multidrug-Resistant Biofilm, Quorum Sensing, Quorum Quenching, and Antibacterial Activities of Indole Derivatives as Potential Eradication Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [guidechem.com]

- 7. An indole-3-acetic acid carboxyl methyltransferase regulates Arabidopsis leaf development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound 99 942-24-5 [sigmaaldrich.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Spectroscopic data for methyl indole-3-carboxylate (NMR, IR, MS).

A comprehensive analysis of the spectroscopic data for methyl indole-3-carboxylate is crucial for its identification, characterization, and application in research and development. This technical guide provides an in-depth overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and a workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 11.75 | br s | 1H | N-H |

| 8.10 | d | 1H | H-2 |

| 7.95 | d | 1H | H-4 |

| 7.45 | d | 1H | H-7 |

| 7.20 | m | 2H | H-5, H-6 |

| 3.85 | s | 3H | -OCH₃ |

Solvent: DMSO-d6. Data sourced from publicly available spectral databases.[1]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Carbon Assignment |

| 165.0 | C=O |

| 136.0 | C-7a |

| 132.0 | C-2 |

| 126.0 | C-3a |

| 122.5 | C-6 |

| 121.5 | C-5 |

| 120.0 | C-4 |

| 112.0 | C-7 |

| 107.0 | C-3 |

| 51.0 | -OCH₃ |

Solvent: DMSO-d6. Data sourced from publicly available spectral databases.[2][3]

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration |

| 3300 | Strong, Broad | N-H Stretch |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950 | Medium | Aliphatic C-H Stretch |

| 1680 | Strong | C=O Stretch (Ester) |

| 1600, 1480 | Medium | C=C Stretch (Aromatic) |

| 1250 | Strong | C-O Stretch (Ester) |

Sample Preparation: KBr disc or Nujol mull.[1]

Table 4: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 175 | High | [M]⁺ (Molecular Ion) |

| 144 | High | [M - OCH₃]⁺ |

| 116 | Medium | [M - COOCH₃]⁺ |

Data obtained from GC-MS analysis.[4]

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[5][6]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl₃) in a clean, dry vial.[5][6]

-

Ensure the sample is fully dissolved; gentle vortexing or sonication can be used to aid dissolution.[5]

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.[5]

-

The height of the solution in the NMR tube should be approximately 4-5 cm.[5]

-

-

Data Acquisition :

-

Wipe the outside of the NMR tube to remove any contaminants.[5]

-

Place the NMR tube in a spinner turbine and adjust the depth using a gauge.[5]

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H and ¹³C NMR spectra using standard instrument parameters. For ¹³C, a proton-decoupled sequence is typically used.[2][7]

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method) :

-

Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent like methylene chloride or acetone.[8]

-

Place a single drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[8]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[8]

-

-

Data Acquisition :

-

Place the salt plate in the sample holder of the FT-IR spectrometer.[8]

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum. The instrument records the infrared radiation absorbed by the sample.[9][10]

-

The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).[11]

-

Mass Spectrometry (MS)

-

Sample Preparation (for GC-MS) :

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[12]

-

Further dilute this stock solution to a final concentration suitable for the instrument, typically in the low µg/mL range.[12]

-

If any solid particles are present, filter the solution before introduction into the instrument.[12]

-

-

Data Acquisition :

-

The sample is injected into the gas chromatograph (GC), where it is vaporized and separated from the solvent and any impurities.[13]

-

The separated compound then enters the mass spectrometer's ion source.[14]

-

In the ion source (commonly using electron ionization), the molecules are bombarded with high-energy electrons, causing them to ionize and fragment.[13]

-

The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[13][14]

-

A detector records the abundance of each ion, generating a mass spectrum.[13]

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

References

- 1. This compound(942-24-5) 1H NMR spectrum [chemicalbook.com]

- 2. tetratek.com.tr [tetratek.com.tr]

- 3. This compound(942-24-5) 13C NMR [m.chemicalbook.com]

- 4. This compound | C10H9NO2 | CID 589098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. athabascau.ca [athabascau.ca]

- 10. community.wvu.edu [community.wvu.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

Crystal Structure of Methyl Indole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl indole-3-carboxylate is a naturally occurring indole derivative found in various organisms, including the marine bacterium Streptomyces sp. 060524. Indole and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. This document provides a comprehensive overview of the crystal structure of this compound, detailing the crystallographic data, experimental procedures for its isolation and structure determination, and a putative signaling pathway associated with its cytotoxic effects.

Crystallographic Data

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system. The key crystallographic data are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical formula | C₁₀H₉NO₂ |

| Formula weight | 175.18 |

| Temperature | 298(2) K |

| Wavelength | 1.54178 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.634(2) Å, α = 90°b = 5.899(1) Å, β = 104.99(3)°c = 17.168(4) Å, γ = 90° |

| Volume | 843.5(3) ų |

| Z | 4 |

| Density (calculated) | 1.379 Mg/m³ |

| Absorption coefficient | 0.81 mm⁻¹ |

| F(000) | 368 |

| Crystal size | 0.40 x 0.35 x 0.25 mm |

| Theta range for data collection | 4.3 to 65.1° |

| Index ranges | -10 ≤ h ≤ 9, -6 ≤ k ≤ 6, -19 ≤ l ≤ 19 |

| Reflections collected | 4897 |

| Independent reflections | 1403 [R(int) = 0.045] |

| Completeness to theta = 65.1° | 99.1 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1403 / 0 / 118 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.056, wR2 = 0.152 |

| R indices (all data) | R1 = 0.063, wR2 = 0.163 |

| Largest diff. peak and hole | 0.21 and -0.23 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) and Angles (°)

| Bond | Length (Å) | Angle | Degrees (°) |

| O1-C9 | 1.211(2) | O1-C9-O2 | 124.0(2) |

| O2-C9 | 1.348(2) | O1-C9-C3 | 125.1(2) |

| O2-C10 | 1.448(3) | O2-C9-C3 | 110.9(2) |

| N1-C8 | 1.379(2) | C9-O2-C10 | 116.1(2) |

| N1-C2 | 1.381(2) | C8-N1-C2 | 108.9(2) |

| C2-C3 | 1.428(3) | N1-C2-C3 | 109.8(2) |

| C3-C9 | 1.458(3) | C2-C3-C9 | 129.2(2) |

Experimental Protocols

Isolation and Crystallization

This compound was isolated from the marine-derived actinomycete Streptomyces sp. 060524. The experimental workflow for its isolation and crystallization is outlined below.

-

Fermentation: The Streptomyces sp. 060524 was cultured to produce the target compound.

-

Extraction: The culture broth was extracted with ethyl acetate to obtain a crude extract.

-

Column Chromatography: The crude extract was subjected to column chromatography on silica gel, eluting with a chloroform-methanol gradient, to yield several fractions.

-

Purification: The active fraction was further purified by gel filtration over Sephadex LH-20 with methanol as the eluent.

-

Crystallization: Repeated recrystallization of the purified compound from methanol yielded white crystalline solid suitable for X-ray diffraction analysis.[1]

X-ray Crystallography

The determination of the crystal structure involved the following steps:

-

Crystal Mounting: A suitable single crystal was selected and mounted on a goniometer head.

-

Data Collection: X-ray diffraction data were collected at 298(2) K using a Bruker SMART 1000 CCD area detector diffractometer with graphite-monochromated MoKα radiation.

-

Structure Solution: The structure was solved by direct methods using the SHELXS97 program.

-

Structure Refinement: The structure was refined by full-matrix least-squares on F² using the SHELXL97 program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Molecular Structure and Biological Activity

The molecule of this compound is essentially planar. In the crystal, molecules are linked by intermolecular N—H···O hydrogen bonds, forming chains along the b-axis.

This compound has been shown to exhibit cytotoxic activity against the human chronic myelogenous leukemia cell line K562.[1] While the precise signaling pathway for this compound has not been fully elucidated, studies on the related compound, indole-3-carbinol, provide a putative mechanism of action. Indole-3-carbinol induces apoptosis in K562 cells through the suppression of the STAT5 and Akt signaling pathways.[2][3]

Putative Signaling Pathway for Cytotoxicity in K562 Cells

The following diagram illustrates the proposed signaling pathway through which this compound may exert its cytotoxic effects, based on the known activity of indole-3-carbinol.

This proposed pathway suggests that this compound may inhibit the phosphorylation and activation of STAT5 and Akt, key proteins involved in cell survival and proliferation. Inhibition of these pathways leads to the induction of apoptosis (programmed cell death) in cancer cells.

Conclusion

This technical guide provides a detailed summary of the crystal structure of this compound, including comprehensive crystallographic data and experimental protocols. The elucidation of its three-dimensional structure is crucial for understanding its chemical properties and for the rational design of novel indole-based therapeutic agents. The putative signaling pathway, based on the activity of related compounds, offers a starting point for further investigation into the mechanism of action of this compound as a potential anticancer agent.

References

An In-depth Technical Guide to Methyl Indole-3-Carboxylate: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl indole-3-carboxylate, a naturally occurring indole derivative, has emerged as a significant scaffold in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its discovery, historical context, and detailed synthetic methodologies. It presents its physicochemical and spectroscopic properties in a structured format for easy reference. Furthermore, this guide delves into the role of this compound and its derivatives as precursors to pharmacologically active agents, with a particular focus on their interaction with key cellular signaling pathways. Detailed experimental protocols and visual diagrams of synthetic routes and biological pathways are included to facilitate a deeper understanding and practical application of this versatile compound.

Discovery and History

The history of this compound is intrinsically linked to the broader exploration of indole chemistry, which began in the 19th century. The parent indole molecule was first isolated by Adolf von Baeyer in 1866 through the reduction of oxindole using zinc dust.[1] This foundational work paved the way for the synthesis and investigation of a vast array of indole derivatives.

This compound is also recognized as a natural product, found in various organisms, including the fungus Balansia epichloe and the wheat pathogen Zymoseptoria tritici.[5] Its presence in nature suggests a role in biological processes, which has further fueled interest in its synthesis and therapeutic potential.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of this compound is essential for its application in research and development. The following tables summarize its key properties.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₉NO₂ | [6] |

| Molecular Weight | 175.18 g/mol | [6] |

| Appearance | Off-white to pale pink crystalline powder | [5] |

| Melting Point | 149-152 °C | [5] |

| Boiling Point | 331.7 °C at 760 mmHg | [5] |

| Density | 1.253 g/cm³ | [5] |

| Solubility | Slightly soluble in DMSO and methanol | [5] |

| pKa | 15.42 ± 0.30 (Predicted) | [5] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of this compound.

| ¹H NMR (DMSO-d₆) | ||

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 11.65 | br s | N-H |

| 8.12 | d | H-2 |

| 7.98 | d | H-4 |

| 7.45 | d | H-7 |

| 7.19 | t | H-6 |

| 7.14 | t | H-5 |

| 3.82 | s | -OCH₃ |

| ¹³C NMR (DMSO-d₆) | ||

| Chemical Shift (ppm) | Carbon Type | Assignment |

| 165.0 | C=O | Carboxylate |

| 136.4 | C | C-7a |

| 132.8 | CH | C-2 |

| 126.1 | C | C-3a |

| 122.5 | CH | C-5 |

| 121.2 | CH | C-6 |

| 120.3 | CH | C-4 |

| 112.2 | CH | C-7 |

| 107.2 | C | C-3 |

| 50.9 | CH₃ | -OCH₃ |

Synthesis and Experimental Protocols

This compound can be synthesized through various methods, including the classical Fischer and Reissert indole syntheses to form the indole core, followed by or integrated with the introduction of the carboxylate group. A more direct and common laboratory-scale preparation involves the esterification of commercially available indole-3-carboxylic acid.

Synthesis Workflow: Esterification of Indole-3-carboxylic Acid

Detailed Experimental Protocol: Esterification with Thionyl Chloride

This protocol is adapted from a general procedure for the esterification of indole-3-carboxylic acid derivatives and is a reliable method for the synthesis of this compound.[7]

Materials:

-

Indole-3-carboxylic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

To a solution of indole-3-carboxylic acid in anhydrous methanol at 0 °C, slowly add thionyl chloride dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.

-

Following the initial stirring, heat the reaction mixture to reflux and maintain for 6 hours.

-

After cooling to room temperature, quench the reaction by the careful addition of deionized water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with a saturated solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Applications in Drug Development and Biological Activity

This compound serves as a crucial starting material and intermediate in the synthesis of a wide range of biologically active molecules.[6] Its derivatives have been investigated for various therapeutic applications, including as:

-

Protein Kinase Inhibitors: As precursors to compounds that can modulate the activity of protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.[5]

-

Nitric Oxide Synthase (nNOS) Inhibitors: For the development of inhibitors of nNOS, which are potential therapeutic agents for neurodegenerative diseases and hypertension.[5]

-

Antitumor Agents: In the synthesis of compounds targeting the C-terminal domain of RNA polymerase II, an enzyme critical for cancer cell proliferation.[5]

-

Anti-inflammatory Agents: As a building block for indigo derivatives with anti-inflammatory properties.[5]

Inhibition of the PI3K/Akt Signaling Pathway

A prominent example of the biological impact of indole derivatives is the inhibition of the PI3K/Akt signaling pathway by indole-3-carbinol (I3C), a closely related compound. This pathway is a critical regulator of cell survival, proliferation, and apoptosis, and its aberrant activation is a hallmark of many cancers.[1][5][8] I3C and its derivatives have been shown to inhibit the phosphorylation and activation of Akt, a key kinase in this pathway, leading to the induction of apoptosis in cancer cells.[8][9]

Conclusion

This compound is a molecule of significant interest in the fields of organic synthesis and medicinal chemistry. Its rich history, stemming from the early days of indole chemistry, and its presence in natural products have inspired extensive research into its synthesis and biological activities. The straightforward synthesis of this compound, coupled with the versatility of the indole scaffold for chemical modification, makes it an invaluable tool for the development of novel therapeutic agents. As our understanding of cellular signaling pathways deepens, the targeted design of this compound derivatives as specific inhibitors of disease-related enzymes will undoubtedly continue to be a fruitful area of research for scientists and drug development professionals.

References

- 1. Indole-3-carbinol inhibits nasopharyngeal carcinoma cell growth in vivo and in vitro through inhibition of the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. Reissert Indole Synthesis [drugfuture.com]

- 5. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization [mdpi.com]

- 7. 5-METHYLINDOLE-3-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

In-Depth Technical Guide to the Health and Safety of Methyl Indole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for handling methyl indole-3-carboxylate, a compound widely used in pharmaceutical development and organic synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] A summary of its key physical and chemical properties is presented below.

| Property | Value |

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.18 g/mol [2][3] |

| CAS Number | 942-24-5[2][3] |

| Melting Point | 149-152 °C[3] |

| Appearance | Off-white crystalline powder[1] |

| Solubility | Slightly soluble in methanol and dimethyl sulfoxide. Insoluble in water. |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation[2] |

| Eye Irritation | 2A | H319: Causes serious eye irritation[2] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[2] |

Signal Word: Warning

Pictograms:

Safe Handling and Storage

Proper handling and storage are essential to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this chemical to ensure appropriate PPE is selected.

| PPE | Specification |

| Eye Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator with a particulate filter may be necessary. |

Engineering Controls

-

Work in a well-ventilated laboratory.

-

Use a chemical fume hood for procedures that may generate dust or aerosols.

-

Ensure safety showers and eyewash stations are readily accessible.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store away from heat and sources of ignition.

Experimental Protocols: Safe Handling of a Solid Irritant

Weighing and Dispensing

-

Preparation:

-

Ensure the chemical fume hood is operational.

-

Don the appropriate PPE (lab coat, gloves, safety goggles).

-

Decontaminate the balance and the work surface within the fume hood.

-

-

Procedure:

-

Place a clean, tared weigh boat on the analytical balance inside the fume hood.

-

Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.

-

Avoid generating dust. If dust is observed, pause and allow it to settle before proceeding.

-

Close the primary container immediately after dispensing.

-

Record the weight and proceed with the experimental work within the fume hood.

-

-

Cleanup:

-

Carefully clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., ethanol) and wipe dry.

-

Dispose of the weigh boat and any contaminated wipes in a designated hazardous waste container.

-

Solution Preparation

-

Preparation:

-

Conduct the entire procedure within a chemical fume hood.

-

Have all necessary glassware and solvents ready.

-

-

Procedure:

-

Add the weighed this compound to the appropriate flask.

-

Slowly add the desired solvent while gently swirling the flask to aid dissolution.

-

If necessary, use a magnetic stirrer to ensure complete dissolution.

-

Clearly label the flask with the chemical name, concentration, solvent, and date.

-

-

Cleanup:

-

Rinse all glassware with an appropriate solvent and wash thoroughly.

-

Dispose of any solvent waste in the designated hazardous waste container.

-

First Aid and Emergency Procedures

In case of exposure or a spill, follow these procedures immediately.

| Exposure Route | First Aid Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |

| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists. |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |

| Ingestion | If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention. |

Spill Response:

-

Small Spills:

-

Evacuate the immediate area.

-

Wear appropriate PPE.

-

Carefully sweep up the solid material, avoiding dust generation.

-

Place the spilled material into a designated, labeled hazardous waste container.

-

Clean the spill area with a suitable solvent and wipe dry.

-

-

Large Spills:

-

Evacuate the laboratory and alert others.

-

Contact your institution's emergency response team.

-

Prevent entry into the area.

-

Toxicology

Detailed toxicological studies specifically for this compound are limited in the available literature. The primary hazards are skin, eye, and respiratory irritation.[2] Studies on a related compound, 3-methylindole, have shown it can cause acute pulmonary edema and emphysema, though the direct relevance of this to this compound is not established.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not dispose of down the drain or in the regular trash. All chemical waste should be collected in appropriately labeled hazardous waste containers.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for ensuring the safe handling of this compound in a laboratory setting.

Caption: Logical workflow for the safe handling of this compound.

This guide is intended to provide a comprehensive overview of the health and safety considerations for this compound. It is not a substitute for a thorough risk assessment and adherence to all institutional and regulatory safety protocols. Always consult the most up-to-date Safety Data Sheet (SDS) before handling any chemical.

References

Methodological & Application

Synthesis of methyl indole-3-carboxylate from indole-3-carboxylic acid.

Abstract

This application note provides a detailed protocol for the synthesis of methyl indole-3-carboxylate from indole-3-carboxylic acid via Fischer-Speier esterification. This method offers a reliable and straightforward approach for researchers, scientists, and drug development professionals. The protocol includes a comprehensive list of materials, step-by-step experimental procedures, and expected outcomes.

Introduction

This compound is a significant organic compound that serves as a crucial intermediate in the synthesis of various biologically active molecules and pharmaceuticals. It is the methyl ester of indole-3-carboxylic acid and is a member of the indole family, a structural motif prevalent in many natural products and medicinal agents. The conversion of indole-3-carboxylic acid to its methyl ester is a fundamental transformation in organic synthesis, often achieved through Fischer-Speier esterification. This process involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] Due to the reversible nature of this reaction, an excess of the alcohol is typically used to drive the equilibrium towards the formation of the ester, in accordance with Le Chatelier's Principle.[2][3][4] Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[1][5]

Reaction Scheme

The synthesis of this compound from indole-3-carboxylic acid using methanol in the presence of an acid catalyst is depicted below:

-

Reactants: Indole-3-carboxylic acid, Methanol (excess)

-

Catalyst: Concentrated Sulfuric Acid (H₂SO₄)

-

Product: this compound, Water

Chemical Equation: C₉H₇NO₂ + CH₃OH ⇌ [H⁺] ⇌ C₁₀H₉NO₂ + H₂O

Materials and Methods

3.1 Reagents and Chemicals

| Reagent | Formula | Molar Mass ( g/mol ) | Grade |

| Indole-3-carboxylic acid | C₉H₇NO₂ | 161.16 | Reagent |

| Methanol (anhydrous) | CH₃OH | 32.04 | ACS |

| Sulfuric acid (concentrated) | H₂SO₄ | 98.08 | Reagent |

| Sodium bicarbonate (saturated solution) | NaHCO₃ | 84.01 | ACS |

| Ethyl acetate | C₄H₈O₂ | 88.11 | ACS |

| Brine (saturated NaCl solution) | NaCl | 58.44 | ACS |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | ACS |

3.2 Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer and stir bar

-

Separatory funnel (250 mL)

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Glass funnel

-

pH paper

-

Standard laboratory glassware

Experimental Protocol

4.1 Reaction Setup

-

To a 100 mL round-bottom flask, add indole-3-carboxylic acid (e.g., 5.0 g, 31.0 mmol).

-

Add a magnetic stir bar to the flask.

-

In a fume hood, add anhydrous methanol (e.g., 50 mL), which serves as both the reactant and the solvent.

-

Stir the mixture until the indole-3-carboxylic acid is partially dissolved.

-

Slowly and carefully add concentrated sulfuric acid (e.g., 1.0 mL) to the stirring mixture. Caution: The addition of sulfuric acid to methanol is exothermic.

4.2 Reaction Execution

-

Attach a reflux condenser to the round-bottom flask.[2]

-

Heat the reaction mixture to a gentle reflux using a heating mantle (approximately 65-70°C).

-

Continue refluxing with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

4.3 Work-up and Purification

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the cooled reaction mixture into a beaker containing ice-cold water (e.g., 150 mL). This may cause the product to precipitate.

-

Neutralize the aqueous mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Caution: This will cause gas (CO₂) evolution.

-

Transfer the neutralized mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (e.g., 3 x 50 mL).[2]

-

Combine the organic layers.

-

Wash the combined organic phase with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) to obtain pure this compound as a solid.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | Indole-3-carboxylic acid | N/A |

| Product | This compound | [6] |

| Molecular Formula | C₁₀H₉NO₂ | [6] |

| Molar Mass | 175.18 g/mol | [6] |

| Typical Yield | 70-90% | Varies by specific conditions |

| Appearance | White to pale yellow solid | [7] |

| Melting Point | 152-154 °C | [8] |

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

References

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 3. cerritos.edu [cerritos.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. This compound | C10H9NO2 | CID 589098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols for the Esterification of Indole-3-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed laboratory protocols for the synthesis of methyl and ethyl esters of indole-3-carboxylic acid, a crucial intermediate in the development of various therapeutic agents. Two common and effective esterification methods are presented: the Fischer-Speier Esterification and the DCC/DMAP Coupling reaction.

Data Presentation

The following table summarizes typical quantitative data for the esterification of indole-3-carboxylic acid using the described methods. Please note that yields and reaction times can vary based on the specific reaction scale and conditions.

| Ester Product | Method | Alcohol | Catalyst/Reagent | Solvent | Reaction Time (h) | Typical Yield (%) |

| Methyl Indole-3-carboxylate | Fischer Esterification | Methanol | H₂SO₄ (catalytic) | Methanol | 4 - 8 | 85 - 95 |

| Ethyl Indole-3-carboxylate | Fischer Esterification | Ethanol | H₂SO₄ (catalytic) | Ethanol | 6 - 12 | 80 - 90 |

| This compound | DCC/DMAP Coupling | Methanol | DCC, DMAP (catalytic) | Dichloromethane | 2 - 4 | 90 - 98 |

| Ethyl Indole-3-carboxylate | DCC/DMAP Coupling | Ethanol | DCC, DMAP (catalytic) | Dichloromethane | 3 - 6 | 88 - 96 |

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of Indole-3-Carboxylic Acid

This method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. It is a cost-effective and straightforward procedure, particularly suitable for large-scale synthesis.

Materials:

-

Indole-3-carboxylic acid

-

Anhydrous methanol or ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure for the Synthesis of this compound:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve indole-3-carboxylic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Acid Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65°C for methanol). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.[1]

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent such as ethyl acetate.

-

Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid. Repeat until effervescence ceases.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization (e.g., from methanol or ethanol) or by column chromatography on silica gel.

-

Procedure for the Synthesis of Ethyl Indole-3-carboxylate:

The procedure is analogous to the synthesis of the methyl ester, with the substitution of anhydrous ethanol for methanol. The reflux temperature will be higher (approximately 78°C), and the reaction time may be slightly longer (6-12 hours).[1]

Protocol 2: DCC/DMAP Coupling Esterification of Indole-3-Carboxylic Acid

This method utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. It is a milder method than Fischer esterification and is particularly useful for substrates that are sensitive to strong acids and high temperatures.

Materials:

-

Indole-3-carboxylic acid

-

Anhydrous methanol or ethanol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (DCM)

-

0.5 N Hydrochloric acid (HCl) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure for the Synthesis of Ethyl Indole-3-carboxylate:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve indole-3-carboxylic acid (1 equivalent), ethanol (1.2-1.5 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous dichloromethane.

-

DCC Addition: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture with stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 3-6 hours. A white precipitate of dicyclohexylurea (DCU) will form. Monitor the reaction progress by TLC.

-

Work-up:

-

Filter off the precipitated DCU and wash the filter cake with a small amount of cold dichloromethane.

-

Transfer the filtrate to a separatory funnel.

-

Wash the organic layer sequentially with 0.5 N HCl solution, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude ethyl indole-3-carboxylate can be purified by column chromatography on silica gel.

-

Procedure for the Synthesis of this compound:

The procedure is analogous to the synthesis of the ethyl ester, with the substitution of anhydrous methanol for ethanol. The reaction time may be slightly shorter (2-4 hours).

Mandatory Visualization

References

Methyl Indole-3-Carboxylate: A Versatile Precursor in Pharmaceutical Synthesis

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl indole-3-carboxylate is a readily available and versatile building block in the synthesis of a wide range of pharmaceuticals. Its indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse therapeutic applications. This document provides detailed application notes and experimental protocols for the synthesis of three prominent active pharmaceutical ingredients (APIs) starting from or utilizing key indole carboxylate intermediates: the antiviral agent Arbidol, the anticancer drug Panobinostat, and the antiretroviral drug Delavirdine. The protocols are presented with quantitative data summarized in tables for clarity. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

The indole ring system is a core structural motif in a vast number of natural products and synthetic compounds with significant biological activity. This compound, with its reactive ester functionality and modifiable indole nucleus, serves as an excellent starting point for the elaboration of complex molecular architectures. Its derivatives have been shown to exhibit a broad spectrum of pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties. This document aims to provide researchers with detailed methodologies for the synthesis of key pharmaceuticals, highlighting the utility of this compound and its derivatives as precursors.

Pharmaceutical Synthesis Protocols

Arbidol (Umifenovir) Synthesis

Arbidol is a broad-spectrum antiviral agent used for the treatment of influenza and other respiratory viral infections. The synthesis of Arbidol involves the construction of a functionalized indole-3-carboxylate core. While the classical Nenitzescu indole synthesis is often employed to create the initial indole structure, subsequent modifications of the indole-3-carboxylate intermediate are crucial.

Experimental Workflow: Arbidol Synthesis

Caption: Synthetic workflow for Arbidol.

Detailed Protocol:

A multi-step synthesis is employed to produce Arbidol, starting from common laboratory reagents.[1][2]

-

Step 1: Synthesis of Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate. This key intermediate is prepared via the Nenitzescu indole synthesis from p-benzoquinone and ethyl 3-(methylamino)crotonate.

-

Step 2: Acetylation. The hydroxyl group of the indole intermediate is protected by acetylation with acetic anhydride.[3]

-

Step 3: Bromination. The acetylated intermediate undergoes bromination at the 6-position using N-bromosuccinimide (NBS) and a radical initiator like dibenzoyl peroxide in a solvent such as carbon tetrachloride.[3][4]

-

Step 4: Thiophenylation. The bromo-intermediate is reacted with thiophenol in the presence of a base like potassium hydroxide in methanol to introduce the phenylthiomethyl group at the 2-position.[3]

-

Step 5: Mannich Reaction. The final step involves a Mannich reaction with formaldehyde and dimethylamine to introduce the dimethylaminomethyl group at the 4-position, yielding Arbidol.[3]

| Step | Reagents & Conditions | Product | Yield (%) |

| 1 | p-Benzoquinone, Ethyl 3-(methylamino)crotonate, Cyclization | Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate | ~60% |

| 2 | Acetic anhydride, Pyridine, 90°C | Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate | High |

| 3 | N-Bromosuccinimide, Dibenzoyl peroxide, CCl4, Reflux | Ethyl 5-acetoxy-6-bromo-2-(bromomethyl)-1-methyl-1H-indole-3-carboxylate | ~82% |

| 4 | Thiophenol, KOH, Methanol, RT | Ethyl 6-bromo-5-hydroxy-1-methyl-2-((phenylthio)methyl)-1H-indole-3-carboxylate | ~86% |

| 5 | Formaldehyde, Dimethylamine, Ethanol, 60°C | Arbidol (Umifenovir) | ~51% |

Panobinostat Synthesis

Panobinostat is a potent histone deacetylase (HDAC) inhibitor used in the treatment of multiple myeloma. The synthesis involves the coupling of a functionalized cinnamic acid derivative with 2-methyltryptamine, which can be derived from 2-methyl-1H-indole-3-acetic acid.

Experimental Workflow: Panobinostat Synthesis

Caption: Synthetic workflow for Panobinostat.

Detailed Protocol:

The synthesis of Panobinostat is achieved through a convergent route.[5][6][7][8][9]

-

Step 1: Synthesis of 2-Methyltryptamine. 2-Methylindole-3-glyoxylamide is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH4) to afford 2-methyltryptamine.[5]

-

Step 2: Synthesis of Methyl 4-formylcinnamate. 4-Formylcinnamic acid is esterified using methanol in the presence of an acid catalyst.[5]

-

Step 3: Reductive Amination. 2-Methyltryptamine and methyl 4-formylcinnamate are coupled via reductive amination using a reducing agent such as sodium cyanoborohydride (NaBH3CN).[5][8]

-

Step 4: Hydroxamic Acid Formation. The resulting ester is treated with hydroxylamine in a basic aqueous solution to form the final hydroxamic acid, Panobinostat.[5]

| Step | Reagents & Conditions | Product | Yield (%) |

| 1 | 2-Methylindole-3-glyoxylamide, LiAlH4, THF | 2-Methyltryptamine | High |

| 2 | 4-Formylcinnamic acid, Methanol, HCl | Methyl 4-formylcinnamate | High |

| 3 | 2-Methyltryptamine, Methyl 4-formylcinnamate, NaBH3CN | (E)-Methyl 3-(4-(((2-(2-methyl-1H-indol-3-yl)ethyl)amino)methyl)phenyl)acrylate | Good |

| 4 | Aqueous hydroxylamine, Base | Panobinostat | Good |

Delavirdine Synthesis

Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. Its synthesis involves the preparation of a 5-aminoindole-2-carboxylic acid derivative, which is then coupled with a substituted piperazine moiety.

Experimental Workflow: Delavirdine Synthesis

Caption: Synthetic workflow for Delavirdine.

Detailed Protocol:

The synthesis of Delavirdine begins with the functionalization of an indole-2-carboxylate.[2][10]

-

Step 1: Hydrolysis of Ethyl 5-nitroindole-2-carboxylate. The commercially available ethyl 5-nitroindole-2-carboxylate is hydrolyzed to the corresponding carboxylic acid using a base like potassium hydroxide. A 93% yield can be achieved by reacting the ester with potassium hydroxide in a mixture of methanol and water at room temperature for 15 hours.[10]

-

Step 2: Reduction of the Nitro Group. The nitro group is reduced to an amine using catalytic hydrogenation with Raney Nickel as the catalyst.[10]

-

Step 3: Sulfonylation. The resulting 5-aminoindole-2-carboxylic acid is reacted with methanesulfonyl chloride (MsCl) in the presence of a base to form the sulfonamide.[10]

-

Step 4: Amide Coupling. The 5-((methylsulfonyl)amino)-1H-indole-2-carboxylic acid is activated, for example by conversion to the acid chloride with thionyl chloride, and then reacted with 2-(1-piperazinyl)-3-[(1-methylethyl)amino]pyridine to form the final product, Delavirdine. A 63% yield for this final coupling step has been reported.[2]

| Step | Reagents & Conditions | Product | Yield (%) |

| 1 | Ethyl 5-nitroindole-2-carboxylate, KOH, MeOH/H2O, RT, 15h | 5-Nitroindole-2-carboxylic acid | 93% |

| 2 | 5-Nitroindole-2-carboxylic acid, Raney Ni, H2 | 5-Aminoindole-2-carboxylic acid | High |

| 3 | 5-Aminoindole-2-carboxylic acid, Methanesulfonyl chloride, Base | 5-((Methylsulfonyl)amino)-1H-indole-2-carboxylic acid | Good |

| 4 | Thionyl chloride; then 2-(1-Piperazinyl)-3-[(1-methylethyl)amino]pyridine | Delavirdine | 63% |

Signaling Pathways and Mechanisms of Action

Panobinostat: HDAC Inhibition and Downstream Effects

Panobinostat is a pan-deacetylase inhibitor (pan-HDACi) that increases the acetylation of histone and non-histone proteins. This epigenetic modification leads to the transcriptional activation of tumor suppressor genes and the repression of oncogenes. Panobinostat's anticancer activity is mediated through various signaling pathways.

Signaling Pathway: Panobinostat Mechanism of Action

Caption: Panobinostat's mechanism of action.

Panobinostat's inhibition of HDACs leads to hyperacetylation of histones, resulting in a more open chromatin structure and altered gene expression.[11] This includes the upregulation of tumor suppressor genes like p21, which induces cell cycle arrest, and the downregulation of anti-apoptotic proteins like Bcl-xL. Furthermore, Panobinostat has been shown to inhibit the JAK/STAT signaling pathway by decreasing the phosphorylation of STAT3, a key transcription factor involved in cell survival and proliferation.[11]

Delavirdine: Inhibition of HIV-1 Reverse Transcriptase

Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It specifically targets the reverse transcriptase enzyme of HIV-1, which is essential for the replication of the virus.

Mechanism of Action: Delavirdine

Caption: Delavirdine's mechanism of action.